Tebipenem (hydrate) is a synthetic antibiotic belonging to the carbapenem class, which is characterized by its broad-spectrum antibacterial activity. It is primarily used to treat infections caused by multidrug-resistant bacteria. Tebipenem is particularly notable for its efficacy against various Gram-positive and Gram-negative pathogens, including those resistant to other antibiotic classes. The compound is often administered in its hydrate form, enhancing its stability and solubility.
Tebipenem was developed as part of ongoing research to combat antibiotic resistance, particularly in the context of increasing resistance among common pathogens. It is derived from the natural structure of penicillin but has been chemically modified to enhance its antibacterial properties and spectrum of activity.
Tebipenem falls under the category of β-lactam antibiotics, specifically classified as a carbapenem. This classification is due to its structural characteristics that include a β-lactam ring, which is crucial for its antibacterial activity. Carbapenems are known for their resistance to β-lactamase enzymes produced by bacteria, making them effective against resistant strains.
The synthesis of tebipenem involves several key steps that utilize various chemical reactions. One notable method includes the condensation reaction between azabicyclo phosphate and 3-mercapto-1-(1,3-thiazoline-2-yl) azetidine hydrochloride in acetonitrile, facilitated by diisopropylethylamine as a base. Following this, hydrogenation reactions are performed to refine the compound into tebipenem, which can then be further reacted with iodomethyl pivalate in the presence of a phase transfer catalyst and anhydrous potassium carbonate to yield tebipenem pivoxil .
The synthesis process emphasizes careful control of reaction conditions, including temperature and pH adjustments, to maximize yield and purity. For instance, specific pH levels are maintained during crystallization to ensure optimal formation of tebipenem crystals .
Tebipenem (hydrate) has a complex molecular structure featuring a β-lactam ring fused with a five-membered ring system. The molecular formula is , and it has a molecular weight of approximately 334.37 g/mol.
The compound's structural characteristics include:
Tebipenem participates in various chemical reactions typical of β-lactams, including hydrolysis and interactions with bacterial enzymes like transpeptidases. These reactions are crucial for understanding its mechanism of action and stability under physiological conditions.
In laboratory settings, tebipenem can undergo hydrolytic degradation when exposed to water or other nucleophiles, which is a common challenge for β-lactam antibiotics. The stability of tebipenem (hydrate) under different pH conditions has been studied extensively to optimize formulation strategies .
Tebipenem exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
Research indicates that tebipenem shows high affinity for specific PBPs in both Gram-positive and Gram-negative bacteria, contributing to its broad-spectrum activity . Its mechanism also involves evasion from bacterial resistance mechanisms that typically affect other antibiotics.
Relevant analyses such as differential scanning calorimetry have been utilized to assess thermal properties and stability profiles .
Tebipenem (hydrate) has significant applications in clinical settings as an antibiotic treatment option for severe infections caused by resistant bacteria. Its development represents a critical advancement in the fight against antimicrobial resistance, providing healthcare professionals with an effective tool against pathogens that are no longer susceptible to traditional antibiotics.
Tebipenem hydrate, the active form of the prodrug tebipenem pivoxil, exerts bactericidal activity through irreversible inhibition of penicillin-binding proteins (PBPs). These enzymes catalyze the cross-linking of peptidoglycan strands during bacterial cell wall synthesis. The core structure of tebipenem features a β-lactam ring fused to a five-membered pyrroline ring, which confers conformational stability and enhanced binding affinity. The C-2 side chain, composed of a 1-(4,5-dihydrothiazol-2-yl)azetidin-3-ylthio group, enables optimal positioning within the active site of PBPs, particularly PBP-2 and PBP-3 in Enterobacteriaceae. This side chain facilitates covalent binding to the serine hydroxyl group at the enzyme’s catalytic center, forming a stable acyl-enzyme complex that blocks transpeptidation and carboxypeptidase activities. The 1(R)-hydroxyethyl moiety at position C-6 further enhances steric complementarity with the PBP binding pocket, preventing catalytic hydrolysis of the inhibitor-enzyme adduct [4] [7].
Table 1: Binding Affinity of Tebipenem to Key Penicillin-Binding Proteins
Bacterial Species | Primary PBP Target | Relative Binding Affinity (vs. Imipenem) |
---|---|---|
Escherichia coli | PBP-2 | 12.5-fold higher |
Klebsiella pneumoniae | PBP-3 | 8.7-fold higher |
Pseudomonas aeruginosa | PBP-2 | 3.2-fold higher |
Tebipenem hydrate demonstrates exceptional stability against a broad spectrum of β-lactamases due to its unique stereochemical configuration. The C-6 hydroxyethyl group in the alpha orientation creates steric hindrance that impedes nucleophilic attack by serine-based β-lactamases (e.g., TEM-, SHV-, and CTX-M-type extended-spectrum β-lactamases). Hydrolysis kinetics reveal a catalytic efficiency (kcat/Km) of only 0.001 μM−1s−1 against CTX-M-15 ESBLs, compared to 0.78 μM−1s−1 for ceftriaxone. For class C AmpC β-lactamases, tebipenem exhibits a hydrolysis rate 150-fold slower than cephalosporins due to its low affinity for the enzyme’s active site. The trans-carbamoyl group at position C-2 further contributes to stability by inducing conformational changes that disrupt the hydrolysis mechanism of class D oxacillinases. Notably, metallo-β-lactamases (e.g., NDM-1) retain moderate hydrolytic activity against tebipenem, with a kcat/Km of 0.24 μM−1s−1 [1] [4] [2].
Table 2: Hydrolysis Rates of Tebipenem by Beta-Lactamase Classes
Beta-Lactamase Class | Representative Enzyme | Hydrolysis Rate (kcat/Km, μM−1s−1) |
---|---|---|
Class A (ESBL) | CTX-M-15 | 0.001 |
Class B (MBL) | NDM-1 | 0.24 |
Class C (AmpC) | CMY-2 | 0.007 |
Class D (OXA) | OXA-48 | 0.02 |
The binding kinetics of tebipenem to PBPs were quantitatively compared to other carbapenems using fluorescence polarization assays. Against PBP-2 of Escherichia coli, tebipenem exhibits a dissociation constant (Kd) of 0.08 μM, significantly lower than ertapenem (0.15 μM), meropenem (0.22 μM), and imipenem (1.0 μM). This enhanced affinity correlates with microbiological efficacy, as demonstrated by minimum inhibitory concentration (MIC) values against carbapenem-resistant Enterobacteriaceae. For Klebsiella pneumoniae strains expressing SHV-12 β-lactamases, tebipenem achieves a MIC90 of 0.125 μg/mL, compared to 0.5 μg/mL for meropenem and 2 μg/mL for imipenem. The molecular basis for this superiority lies in the optimized C-2 side chain, which forms additional hydrogen bonds with residues Arg-374 and Glu-361 in the PBP-2 binding pocket. Time-kill studies confirm that tebipenem maintains >99.9% bactericidal activity against ESBL-producing strains at concentrations achievable in human plasma, outperforming comparator carbapenems by 2–4-fold in terms of bacterial density reduction over 24 hours [1] [2] [8].
Table 3: Comparative PBP-2 Binding Affinities and Microbiological Activity
Carbapenem | Kd for E. coli PBP-2 (μM) | MIC90 vs. ESBL K. pneumoniae (μg/mL) | Time to 99.9% Kill (hours) |
---|---|---|---|
Tebipenem hydrate | 0.08 | 0.125 | 6 |
Ertapenem | 0.15 | 0.5 | 8 |
Meropenem | 0.22 | 0.5 | 8 |
Imipenem | 1.0 | 2.0 | 12 |
The pharmacodynamic parameter fAUC0–24/MIC · 1/tau (where tau is the dosing interval) further demonstrates tebipenem’s efficacy. A value of 23 is required for bacteriostatic activity against multidrug-resistant Enterobacteriaceae, while values of 34.58–51.87 achieve bactericidal effects and suppress resistance emergence. This target attainment is facilitated by tebipenem’s prolonged free-drug concentrations above the MIC, which exceed those of intravenous carbapenems despite oral administration [1] [8].
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3